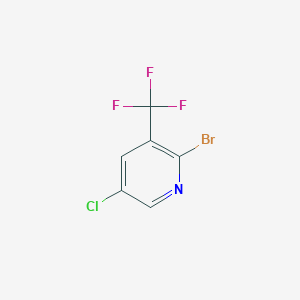
2-溴-5-氯-3-(三氟甲基)吡啶
描述
“2-Bromo-5-chloro-3-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H2BrClF3N . It is used as a substrate in various chemical reactions .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “2-Bromo-5-chloro-3-(trifluoromethyl)pyridine”, involves a stepwise liquid-phase/vapor–phase process . For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-chloro-3-(trifluoromethyl)pyridine” can be represented by the SMILES stringFC(F)(F)c1cnc(Cl)c(Br)c1 . The InChI key for this compound is SMTKGMYGLYWNDL-UHFFFAOYSA-N . Chemical Reactions Analysis
“2-Bromo-5-chloro-3-(trifluoromethyl)pyridine” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . More research is needed to fully understand the range of chemical reactions this compound can participate in.Physical And Chemical Properties Analysis
“2-Bromo-5-chloro-3-(trifluoromethyl)pyridine” is a solid with a melting point of 28-32 °C . It has a molecular weight of 260.44 . The compound’s refractive index is between 1.4985 and 1.5035 at 20°C .科学研究应用
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its halogenated structure is particularly useful for cross-coupling reactions, which are pivotal in constructing complex molecules for pharmaceuticals and agrochemicals. For example, it can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds .
Agrochemical Research
In the field of agrochemicals, 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine is used to develop new pesticides and herbicides. Its trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective at lower doses .
Pharmaceutical Development
This compound is also a key precursor in the synthesis of various pharmaceutical agents. The presence of both bromine and chlorine atoms allows for selective functionalization, leading to the development of novel drugs with improved efficacy and safety profiles .
Veterinary Medicine
The veterinary industry benefits from this compound through the creation of veterinary drugs that can help in treating diseases in animals. The trifluoromethyl group in particular is associated with increased potency and duration of action in veterinary pharmaceuticals .
Fluorinated Compounds Research
Researchers utilize 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine to explore the effects of fluorination on organic molecules. The trifluoromethyl group can significantly alter the physical and chemical properties of compounds, leading to potential applications in various fields .
作用机制
Target of Action
It is known that similar compounds can target the respiratory system .
Mode of Action
It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Biochemical Pathways
It’s known that similar compounds can affect the neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .
Result of Action
It’s known that similar compounds can lead to the release of irritating gases and vapors .
Action Environment
It’s known that similar compounds should be stored in a dry, cool, and well-ventilated place .
安全和危害
未来方向
属性
IUPAC Name |
2-bromo-5-chloro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQVCXJOIDBNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1377813.png)

![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)
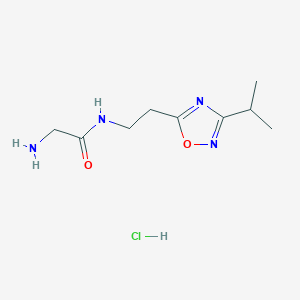
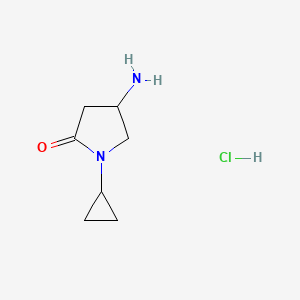
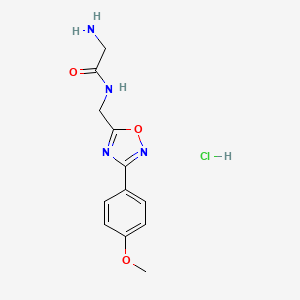
![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)
![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)

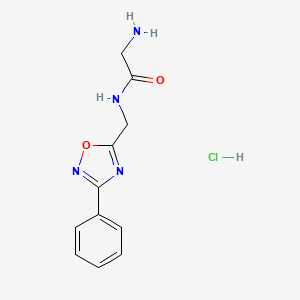
![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)